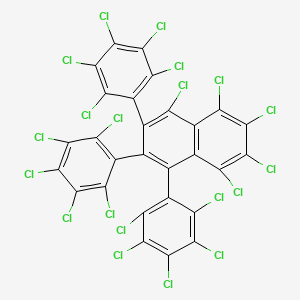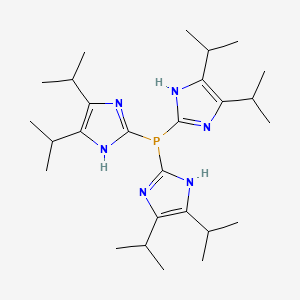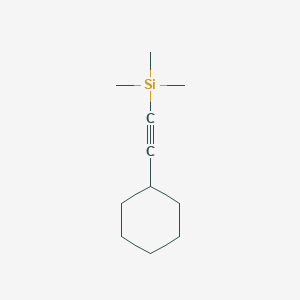
(Cyclohexylethynyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylethynyl)(trimethyl)silane typically involves the reaction of cyclohexylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohexylethynyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Cyclohexylethynyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of (Cyclohexylethynyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or silyl cations, which can then participate in various chemical reactions. These intermediates are highly reactive and can facilitate the formation of new bonds or the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexyl and ethynyl groups.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Contains an allyl group instead of a cyclohexyl group .
Uniqueness
(Cyclohexylethynyl)(trimethyl)silane is unique due to the presence of both cyclohexyl and ethynyl groups, which impart distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it particularly valuable in specialized synthetic applications and advanced material production .
Eigenschaften
CAS-Nummer |
66270-60-8 |
|---|---|
Molekularformel |
C11H20Si |
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
2-cyclohexylethynyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
CRBYBEHYDAJKDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


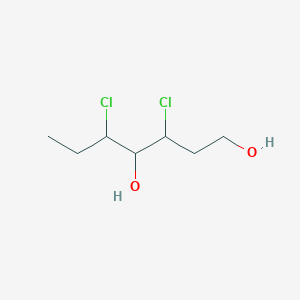
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
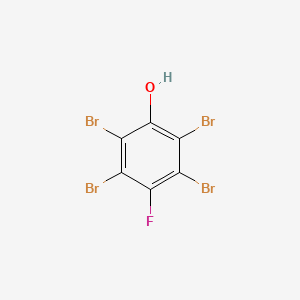
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
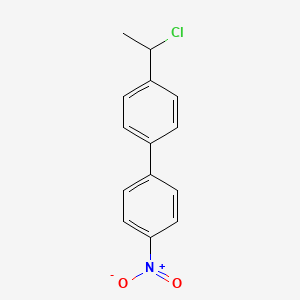
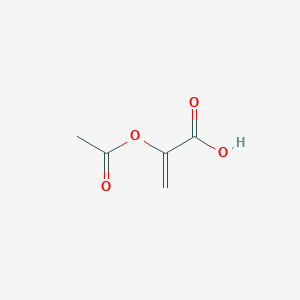
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
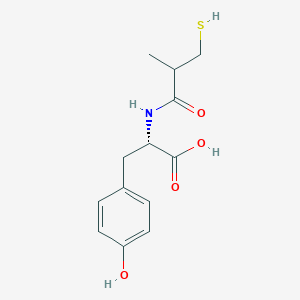
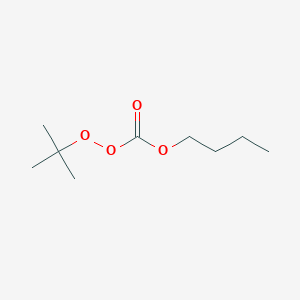
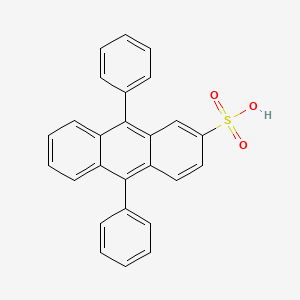
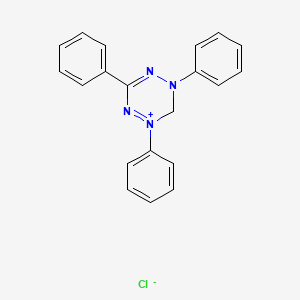
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
